molecular formula C7H12O2 B2497464 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 2016508-90-8

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane

Cat. No.: B2497464
CAS No.: 2016508-90-8
M. Wt: 128.171
InChI Key: MAZFDNRLEYGADB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,6-dioxaspiro[24]heptane is a spirocyclic compound characterized by a unique structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions with benzene as the solvent, and water is removed azeotropically . The product is then purified through distillation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro center, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dimethyl-1,6-dioxaspiro[24]heptane exerts its effects depends on the specific reaction or applicationThese interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • 6,10-Dioxaspiro[4.5]decane-7,9-dione
  • 1,6-Dioxaspiro[4.4]nonane
  • 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane

Uniqueness

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying spirocyclic chemistry and developing new materials and bioactive molecules .

Properties

IUPAC Name

4,5-dimethyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-6(2)8-3-7(5)4-9-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZFDNRLEYGADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC12CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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